molecular formula C6H11NO4 B3058144 (R)-Dimethyl 2-aminosuccinate CAS No. 88067-96-3

(R)-Dimethyl 2-aminosuccinate

Cat. No. B3058144
CAS RN: 88067-96-3
M. Wt: 161.16 g/mol
InChI Key: BYHXBBOSJKPUJL-SCSAIBSYSA-N
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Description

“®-Dimethyl 2-aminosuccinate” is a derivative of the amino acid lysine . It is also known as L-aspartic acid . This compound is a carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .


Synthesis Analysis

The synthesis of “®-Dimethyl 2-aminosuccinate” and its derivatives has been a subject of research. For instance, a study reported the molecular modification of ®-selective ω-TA from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol . Another study discussed the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal .


Molecular Structure Analysis

The molecular structure of “®-Dimethyl 2-aminosuccinate” can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecule’s geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .


Chemical Reactions Analysis

The chemical reactions involving “®-Dimethyl 2-aminosuccinate” can be complex. For instance, it can serve as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

Amino acids, including “®-Dimethyl 2-aminosuccinate”, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The R-group of amino acids and the pH of the solvent play an important role in solubility .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Synthesis of Citramalic Acid : Dimethyl (R)-(-)-citramalate, a derivative of (R)-Dimethyl 2-aminosuccinate, is synthesized from ethyl chloro(hydroxyimino)acetate and ethyl methacrylate. This process involves regio- and enantiospecific hydrolysis using a protease from Aspergillus oryzae (Yang et al., 1992).

Molecular Structure and Synthesis

  • Synthesis and Structural Analysis : The compound rac-Dimethyl 2-(1H-pyrrole-2-carboxamido)butanedioate, related to (R)-Dimethyl 2-aminosuccinate, was synthesized and analyzed. The study revealed specific molecular structures and intermolecular hydrogen bonds (Zheng et al., 2011).

Pharmaceutical Applications

  • Asymmetric Synthesis in Pharmaceuticals : A study on the asymmetric synthesis of both enantiomers of Dimethyl 2-Methylsuccinate, a closely related compound, highlights its significance as a building block in pharmaceuticals. This study provides a methodology for the production of optically pure dimethyl 2-methylsuccinate (Li et al., 2022).

Antitumor Applications

  • Antitumor Agents Synthesis : The synthesis of specific analogs of (R)-Dimethyl 2-aminosuccinate shows remarkable antitumor activity in vivo, indicating its potential use in cancer therapy (Huang et al., 2009).

Organic Chemistry Transformations

  • Thermal Transformations : A study explored the thermal rearrangement of dimethyl 2,2,3,3-tetramethyl-7a-R-1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole-6,7-dicarboxylate derivatives, which are structurally related to (R)-Dimethyl 2-aminosuccinate. This research aids in understanding the behavior of such compounds under thermal conditions (Chukanov et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, ®-(-)-2-Amino-1-butanol, indicates that it is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

dimethyl (2R)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHXBBOSJKPUJL-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426389
Record name Dimethyl D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Dimethyl 2-aminosuccinate

CAS RN

88067-96-3
Record name Dimethyl D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Thakre, NG Dumore - ijisrt.com
Materials and Methods Obidoxime and Trimedoxime, a bis 4, 4’bis pyridinum dioxime are promising compounds as antidote for organophosphate poisoning. Litrature reveal that both …
Number of citations: 0 ijisrt.com

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